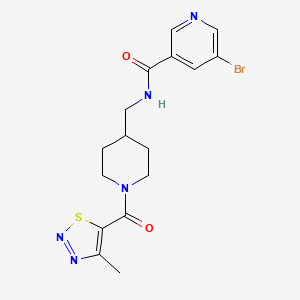
5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H18BrN5O2S and its molecular weight is 424.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide is a complex organic compound that combines a bromine atom, a thiadiazole moiety, and a nicotinamide structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is vital for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉BrN₄O₂S |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 1235643-22-7 |
| IUPAC Name | This compound |
This compound features a bromine atom that may influence its reactivity and biological interactions due to its electronegative nature.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of 1,3,4-thiadiazoles have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves:
- Induction of Apoptosis : Compounds similar to the target compound have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies reveal that these compounds can induce cell cycle arrest at specific phases (S and G2/M), which is critical for inhibiting cancer cell proliferation .
For instance, a study reported that certain thiadiazole derivatives achieved an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibition . The presence of the piperidine ring in our compound may enhance this activity due to improved binding affinity to cellular targets.
Antimicrobial Activity
The thiadiazole moiety is also known for its antimicrobial properties. Research on derivatives of 4-methyl-1,2,3-thiadiazole has demonstrated significant antimicrobial activity against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL for certain derivatives . The structural features of our compound suggest it could exhibit similar properties.
The proposed mechanism of action for this compound involves:
- Hydrogen Bonding and Van der Waals Interactions : The bromine atom and thiadiazole group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Hydrophobic Interactions : The piperidine ring contributes to hydrophobic interactions with lipid membranes or protein pockets.
These interactions are crucial in modulating enzyme activities or receptor binding, leading to various biological effects.
Case Studies
Several case studies have explored the biological activities of compounds related to our target:
- Thiadiazole Derivatives : A series of thiadiazole-based compounds were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .
- In Vivo Studies : Radiolabeling techniques have been employed to study the biodistribution and targeting ability of similar compounds in tumor-bearing mice models, demonstrating effective localization in tumor tissues .
属性
IUPAC Name |
5-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O2S/c1-10-14(25-21-20-10)16(24)22-4-2-11(3-5-22)7-19-15(23)12-6-13(17)9-18-8-12/h6,8-9,11H,2-5,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNXFJCKGHCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














